molecular formula C12H18N2O B3199407 1-(2-Methoxyphenyl)piperidin-4-amine CAS No. 1016843-47-2

1-(2-Methoxyphenyl)piperidin-4-amine

Cat. No.: B3199407
CAS No.: 1016843-47-2
M. Wt: 206.28 g/mol
InChI Key: UMGLLRUDCQFRQU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperidin-4-amine (CAS 1016843-47-2) is a piperidine-based chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This structure serves as a valuable building block in medicinal chemistry and organic synthesis research, particularly for constructing more complex molecules with potential biological activity. The core piperidine scaffold, substituted with a 2-methoxyphenyl group, is a motif of significant interest in drug discovery. Piperidine derivatives are frequently explored in pharmaceutical research for their diverse biological properties . The 2-methoxyphenyl substitution pattern is found in compounds investigated for various applications; for instance, structurally similar molecules are documented in research relevant to the synthesis of neuroleptic agents . Researchers utilize this amine in developing novel compounds, such as through its reaction with carboxylic acids or other electrophiles to form amide linkages, a fundamental reaction in peptide and small molecule synthesis . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(2-methoxyphenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGLLRUDCQFRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Piperidine and Arylpiperidine Chemical Space

The piperidine (B6355638) ring is a six-membered heterocycle containing a nitrogen atom, and it stands as one of the most prevalent structural motifs in pharmaceuticals and naturally occurring alkaloids. researchgate.netnih.govwikipedia.org Its saturated, non-planar chair-like conformation allows for the precise spatial arrangement of substituents, which is a critical factor for molecular recognition and binding to biological targets. wikipedia.org The piperidine scaffold is a cornerstone in drug design, featured in numerous FDA-approved drugs with a wide range of therapeutic applications, including analgesics, antipsychotics, and antihistamines. researchgate.netresearchgate.net

The versatility of the piperidine core allows for extensive chemical modification, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnbinno.com This means that a single molecular framework can be used to develop ligands for a variety of different biological receptors.

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

Drug Name Therapeutic Class Structural Contribution of Piperidine
Methylphenidate CNS Stimulant Core component influencing receptor binding and pharmacokinetics.
Donepezil Acetylcholinesterase Inhibitor Key structural element for interaction with the enzyme's active site.
Fentanyl Opioid Analgesic Central scaffold to which other functional groups are attached.

| Haloperidol | Antipsychotic | Forms the core of the butyrophenone (B1668137) class of antipsychotics. |

This table provides a brief overview of some well-known piperidine-containing pharmaceuticals.

1-(2-Methoxyphenyl)piperidin-4-amine falls into the subclass of arylpiperidines, which are characterized by the direct attachment of an aryl (aromatic) group to the piperidine nitrogen. This structural class has been extensively investigated for its potential to modulate the central nervous system (CNS), among other biological activities. The specific arrangement of the aryl group in relation to the piperidine ring is crucial for determining the compound's pharmacological profile.

Significance of the 2 Methoxyphenyl Moiety in Chemical Scaffolds

The 2-methoxyphenyl group, also known as an o-anisyl group, is a significant pharmacophore in its own right. The methoxy (B1213986) (-OCH3) group at the ortho position of the phenyl ring imparts specific electronic and steric properties to the molecule. It is an electron-donating group, which can influence the basicity of the nearby piperidine (B6355638) nitrogen and participate in hydrogen bonding as an acceptor.

This moiety is found in a variety of bioactive compounds and can play a crucial role in:

Receptor Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the binding pockets of proteins.

Metabolic Stability: The presence of the methoxy group can influence the metabolic fate of the compound, potentially blocking sites of oxidation and prolonging its duration of action.

Pharmacokinetic Properties: It can modulate the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

For instance, studies on compounds containing a 2-methoxyphenol moiety have highlighted their potential as antioxidants. researchgate.net Furthermore, the methoxyphenyl group is a component of various compounds being investigated for anticancer and antimicrobial properties, indicating its broad utility in medicinal chemistry. nih.govmdpi.com

Mechanistic and Target Engagement Studies

Investigations of Molecular Targets and Binding Profiles

The affinity of a compound for various receptors is a primary determinant of its pharmacological profile. For arylpiperazine derivatives, a significant body of research has focused on their interactions with key neurotransmitter receptors.

In Vitro Receptor Binding Assays for Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), Sigma)

In vitro binding assays are crucial for determining the affinity of a ligand for a specific receptor. These assays typically use radiolabeled ligands to compete with the test compound for binding to receptor-expressing cell membranes. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a measure of the compound's binding affinity.

While direct binding data for 1-(2-Methoxyphenyl)piperidin-4-amine is scarce, studies on various 1-(2-methoxyphenyl)piperazine (B120316) derivatives reveal a general affinity for both dopamine and serotonin receptors. For instance, derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazine (B3436121) have shown high affinity for the dopamine D2 receptor and low to moderate affinity for the serotonin 5-HT1A and 5-HT2A receptors. nih.gov Similarly, other o-methoxyphenylpiperazine derivatives with a terminal benzamide (B126) fragment have demonstrated good affinity for both D2 and 5-HT1A receptors, with IC50 values in the nanomolar range. sigmaaldrich.com

The development of highly selective 5-HT1A receptor ligands has often incorporated the 1-(2-methoxyphenyl)piperazine moiety. mdpi.com For example, N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its derivatives have shown high-affinity for the 5-HT1A receptor with Ki values in the low nanomolar range. mdpi.com

Research on bivalent ligands derived from 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine has also been conducted to explore binding to 5-HT7 and 5-HT1A receptors. nih.gov

It is important to note that the substitution of the piperazine (B1678402) ring in these analogs with the piperidine (B6355638) ring in the subject compound, as well as the nature of the substituent at the 4-position, would significantly influence the binding profile.

Table 1: Representative Binding Affinities of 1-(2-Methoxyphenyl)piperazine Analogs

Compound/Analog ClassReceptor SubtypeBinding Affinity (Ki or IC50)
1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivativesDopamine D2High Affinity
Serotonin 5-HT1ALow to Moderate Affinity
Serotonin 5-HT2ALow to Moderate Affinity
o-Methoxyphenylpiperazines with terminal benzamideDopamine D210⁻⁷ to 10⁻⁸ M (IC50)
Serotonin 5-HT1A10⁻⁷ to 10⁻⁸ M (IC50)
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarateSerotonin 5-HT1A1.2 nM (Ki)
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarateSerotonin 5-HT1A21.3 nM (Ki)

This table presents data for 1-(2-methoxyphenyl)piperazine analogs as specific data for this compound is not available.

There is currently no specific information available in the searched scientific literature regarding the binding profile of this compound at sigma receptors.

Enzyme Inhibition and Modulation Studies (e.g., Cholinesterases)

Based on the available scientific literature, there are no specific studies investigating the inhibitory or modulatory effects of this compound on enzymes such as acetylcholinesterase or butyrylcholinesterase.

Exploration of Other Protein Interactions

No information was found in the searched literature detailing other specific protein interactions of this compound.

Ligand-Receptor Interaction Dynamics

Understanding how a ligand binds to its receptor target provides deeper insight into its mechanism of action. This includes the speed of binding and dissociation (kinetics) and the energy changes associated with this interaction (thermodynamics).

Binding Kinetics and Thermodynamics

There is no specific information available in the public domain regarding the binding kinetics (kon and koff rates) or the thermodynamic parameters (enthalpy and entropy changes) for the interaction of this compound with any of its potential receptor targets.

Allosteric Modulation Investigations

No studies were identified in the searched literature that have investigated the potential for this compound to act as an allosteric modulator at any neurotransmitter receptor. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or reduce the effect of the endogenous ligand.

Cellular Mechanism of Action Studies (in vitro)

Research into the specific cellular mechanisms of this compound is still in nascent stages. Direct studies delineating its effects on intracellular signaling, receptor dynamics, and ion channel function are not extensively available in the current body of scientific literature.

Signal Transduction Pathway Modulation

There is a notable absence of published research specifically investigating the modulation of signal transduction pathways by this compound. While studies on structurally related arylpiperazine derivatives have explored effects on pathways such as those involving anti-apoptotic genes, this has not been directly demonstrated for the piperidine-based compound .

Receptor Internalization and Trafficking

Currently, there is no available scientific data describing the effects of this compound on the internalization or trafficking of any specific receptor. This remains an area requiring further investigation to fully understand the compound's cellular impact.

Ion Channel Modulation

The influence of this compound on the activity of ion channels has not been specifically documented. Although the broader class of piperidine derivatives is known to interact with various ion channels, the precise effects of this particular compound are yet to be determined through electrophysiological or other relevant assays.

Preclinical Pharmacological Characterization (Mechanism-Focused)

The preclinical assessment of this compound has provided some initial insights into its functional activity at the molecular level, primarily through in vitro assays.

In Vitro Functional Assays (e.g., Agonism/Antagonism)

Functional assays have been critical in defining the interaction of this compound with its potential molecular targets. A significant finding comes from studies on N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635, a known 5-HT(1A) receptor antagonist. Research has demonstrated that these analogues, which share the core this compound structure, exhibit no significant affinity or antagonistic activity at the serotonin 5-HT(1A) receptor. nih.gov This lack of interaction at a key serotonin receptor subtype helps to narrow down its potential mechanisms of action.

In contrast, research on structurally similar 1-(2-methoxyphenyl)piperazine derivatives has revealed affinities for other receptor systems. For instance, various analogues have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors, as well as for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.govnih.govnih.gov While these findings pertain to piperazine-based structures, they suggest potential, yet unconfirmed, areas of investigation for this compound.

Table 1: Summary of In Vitro Functional Assay Findings for this compound Analogues

Compound Class Target Activity

This table is interactive. Click on the headers to sort.

Mechanistic Studies in Animal Models (e.g., Receptor Occupancy, Neurotransmitter Release Modulation, excluding behavioral outcomes)

Mechanistic in vivo studies for this compound are limited. There is a lack of published data on its direct receptor occupancy in the central nervous system or its modulation of neurotransmitter release in preclinical animal models.

While studies on related piperazine compounds, such as those designed as PET ligands for the mGluR1 receptor, have involved biodistribution and receptor mapping in animal brains, similar investigations have not been reported for this compound itself. nih.gov Therefore, its in vivo target engagement and subsequent effects on neurochemical systems remain to be elucidated.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are employed to understand the three-dimensional arrangements of atoms that a molecule can adopt and how these structures fluctuate over time. For 1-(2-Methoxyphenyl)piperidin-4-amine, these studies focus on the flexibility of its core components: the piperidine (B6355638) ring and the 2-methoxyphenyl moiety.

While the chair form is the most thermodynamically stable, other higher-energy conformations such as the twist-boat and the boat form can exist in equilibrium. ias.ac.inresearchgate.netnih.gov The energy difference between these conformers is significant, ensuring that the chair conformation is predominant under normal conditions. However, interactions with a biological receptor or significant steric hindrance from bulky substituents can sometimes stabilize these less favorable conformations. ias.ac.in

ConformationRelative Energy (kcal/mol)Key Geometric Features
Chair0.0 (Most Stable)All C-C-C bond angles are close to 109.5°; minimal torsional strain.
Twist-Boat~5.5More flexible than the chair; avoids flagpole interactions of the boat form.
Boat~6.9Destabilized by torsional strain and steric hindrance ("flagpole" interactions).

This table presents generally accepted relative energy values for cyclohexane (B81311) conformers, which serve as a close model for the piperidine ring.

The dynamic behavior of the 2-methoxyphenyl group involves its rotation around the C(aryl)–N(piperidine) single bond. This rotation is not free and is governed by a rotational energy barrier that arises from steric interactions between the ortho-methoxy group and the protons on the piperidine ring. researchgate.net The orientation, or torsional angle, of this aryl group relative to the piperidine ring is a critical factor in how the ligand fits into a receptor's binding pocket. bohrium.com

Molecular dynamics simulations can map the energy landscape of this rotation, identifying the most stable (lowest energy) rotational isomers (rotamers). The preferred conformation dictates the spatial positioning of the methoxy (B1213986) group, which can act as a hydrogen bond acceptor, and the aromatic ring, which can engage in favorable π-π stacking or hydrophobic interactions with the target protein. nih.govresearchgate.net Studies on structurally related biphenyls show that ortho-substituents significantly influence these rotational barriers and the preferred dihedral angles. researchgate.net

Ligand-Target Docking and Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies are essential for predicting its binding mode within target receptors, such as the Dopamine (B1211576) D2 receptor (D2DAR), and identifying the key molecular interactions that stabilize the ligand-receptor complex.

Docking simulations of arylpiperidine and arylpiperazine analogs into models of the D2 dopamine receptor have revealed a consistent binding pattern. researchgate.net The primary binding mode involves the insertion of the ligand into a pocket formed by several transmembrane helices of the receptor. nih.gov

The key interaction "hotspots" that anchor the ligand are:

Ionic Interaction: The basic nitrogen atom of the piperidine ring becomes protonated at physiological pH and forms a strong ionic bond, or salt bridge, with a conserved acidic amino acid residue in the receptor. nih.govnih.gov

Aromatic Interactions: The 2-methoxyphenyl ring typically engages in edge-to-face π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr). nih.govresearchgate.net These dispersive forces are crucial for affinity. researchgate.net

Hydrogen Bonding: The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, forming a stabilizing link with suitable donor residues (e.g., the indole (B1671886) nitrogen of a tryptophan). nih.gov

Interaction TypeLigand Moiety InvolvedTypical Receptor Residues (in D2DAR)
Ionic Bond / Salt BridgeProtonated Piperidine NitrogenAspartic Acid (e.g., Asp114)
Edge-to-Face (π-π) Stacking2-Methoxyphenyl RingPhenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr)
Hydrogen BondMethoxy Group OxygenTryptophan (Trp), Serine (Ser)

For ligands targeting aminergic G-protein coupled receptors like the D2DAR, the most critical interaction is the formation of a salt bridge with a conserved aspartic acid residue in the third transmembrane helix (TM3). nih.gov In the case of the D2DAR, this residue is Asp114. Docking and molecular dynamics simulations of closely related ligands confirm that the most stable binding orientation involves a direct and robust ionic interaction between the protonated piperidine nitrogen and the carboxylate side chain of Asp114. nih.govnih.gov

This salt bridge acts as the primary anchor for the ligand. Further stabilization is achieved through interactions with a hydrophobic pocket formed by other key amino acids. For arylpiperazine/piperidine ligands, this ancillary pocket often includes residues such as Phe178, Trp182, and Tyr216, which interact with the aryl moiety of the ligand through the aforementioned edge-to-face stacking forces. nih.govresearchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. nih.govresearchgate.net These methods can be used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics, offering a deeper understanding of the molecule's intrinsic reactivity, stability, and spectroscopic characteristics. jddtonline.inforesearchgate.netopenaccesspub.org

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the minimum energy conformation, providing precise bond lengths and angles. researchgate.net

Calculate Molecular Electrostatic Potential (MEP): Generate a map of charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to engage in electrostatic or hydrogen bonding interactions. researchgate.netjddtonline.info

Analyze Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The energy gap between them is an indicator of molecular stability. openaccesspub.orgnih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.netresearchgate.net

Computational MethodPredicted Molecular PropertyRelevance / Application
Geometry Optimization (e.g., DFT/B3LYP)Bond lengths, bond angles, dihedral anglesProvides the lowest energy 3D structure for use in docking and other analyses.
Molecular Electrostatic Potential (MEP)Electron density and charge distributionIdentifies sites for nucleophilic and electrophilic attack; predicts H-bonding sites.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energies and energy gapRelates to chemical reactivity, kinetic stability, and electronic transitions (color).
Natural Bond Orbital (NBO) AnalysisCharge transfer, hyperconjugationExplains intramolecular stabilization arising from electron delocalization.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the methoxyphenyl group and the nitrogen atoms, which possess lone pairs of electrons. The energy of the HOMO is related to the ionization potential of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is anticipated to be distributed over the aromatic ring and potentially the piperidine ring, representing the regions where the molecule can accept electrons. The energy of the LUMO is related to the electron affinity of the molecule.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a larger gap implies greater stability. For this compound, the precise energy gap would require quantum chemical calculations, such as those using Density Functional Theory (DFT). These calculations would provide quantitative values for the HOMO and LUMO energies, allowing for a more precise prediction of its reactive properties. ajchem-a.com

Table 1: Theoretical Frontier Molecular Orbital (FMO) Analysis of this compound (Note: The following values are illustrative and would need to be confirmed by specific DFT calculations for the target compound.)

ParameterDescriptionPredicted Characteristics
HOMO EnergyEnergy of the highest occupied molecular orbitalLocalized on electron-rich moieties (methoxyphenyl group, nitrogen atoms)
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalDistributed over electron-deficient regions (aromatic system)
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOIndicator of chemical reactivity and stability

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which in turn predicts how the molecule will interact with other chemical species. The MEP map is typically colored to represent different potential values:

Red: Indicates regions of high electron density, which are prone to electrophilic attack. For this compound, these areas would likely be around the oxygen atom of the methoxy group and the nitrogen atoms.

Blue: Represents electron-deficient regions, which are susceptible to nucleophilic attack. These areas might be found around the hydrogen atoms of the amine group and the aromatic ring.

Green and Yellow: Denote areas with intermediate electrostatic potential.

An MEP map of this compound would provide a visual guide to its reactive sites and its potential for forming intermolecular interactions, such as hydrogen bonds. This information is crucial for understanding its binding behavior with biological targets.

Free Energy Perturbation and Binding Affinity Predictions

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the difference in binding free energy between two ligands that are structurally similar. biorxiv.orgnih.gov This technique is particularly useful in drug design for predicting how modifications to a lead compound will affect its binding affinity to a target protein.

The FEP method involves creating a thermodynamic cycle that connects the binding of the two ligands to the target receptor. By simulating the "alchemical" transformation of one ligand into the other, both in the solvated state and when bound to the receptor, the relative binding free energy (ΔΔG) can be calculated. drugdesigndata.org

For this compound, FEP could be employed to:

Predict the binding affinity of its derivatives to a specific biological target, such as a receptor or enzyme.

Guide the optimization of its structure to improve potency and selectivity. For instance, by computationally evaluating different substituents on the phenyl or piperidine rings, researchers can prioritize the synthesis of compounds with the most promising binding characteristics.

The accuracy of FEP calculations is highly dependent on the quality of the force field used and the extent of sampling during the molecular dynamics simulations. While computationally intensive, FEP provides valuable predictions that can significantly accelerate the drug discovery process. nih.gov

Table 2: Application of Free Energy Perturbation (FEP) to this compound

Computational MethodApplication to the CompoundPredicted Outcome
Free Energy Perturbation (FEP)Predicting relative binding affinities of derivativesQuantitative estimation of changes in binding energy (ΔΔG) upon structural modification
Binding Affinity PredictionGuiding lead optimization in drug designPrioritization of synthetic targets with improved potency and selectivity

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating 1-(2-Methoxyphenyl)piperidin-4-amine from reaction byproducts, starting materials, and other impurities. They are crucial for both analytical-scale purity checks and larger-scale preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase.

For analytical purposes, a solution of the compound is injected into the HPLC system, and its elution is monitored by a detector, typically UV-Vis. The purity is determined by the relative area of the peak corresponding to the compound versus the areas of any impurity peaks. Method validation for such analyses typically includes assessing parameters like selectivity, precision, accuracy, and linearity to ensure reliable results. ptfarm.plnih.gov Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate larger quantities of the pure compound from a mixture. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution, which can be adjusted to optimize the separation. researchgate.net

Table 1: Example HPLC Parameters for Analysis of Related Piperidine (B6355638)/Piperazine (B1678402) Compounds

Parameter Typical Value/Condition Source
Column Octadecyl (C18), 250 x 4.0 mm, 5 µm researchgate.net
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2) researchgate.net
Detection UV at 239 nm researchgate.net
Flow Rate 1.0 mL/min nih.gov
Purpose Purity determination and preparative isolation nih.govresearchgate.net

Note: This table represents typical conditions used for structurally similar compounds, as specific published data for this compound is limited.

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. While this compound itself may have limited volatility due to its molecular weight and polar amine group, it can be analyzed after conversion into a more volatile derivative. A common derivatization technique is perfluoroacylation of the amine group. ojp.gov

In a typical GC analysis, the derivatized sample is vaporized and transported by an inert carrier gas through a capillary column containing a specific stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane). ojp.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. GC can be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. rsc.org This method is effective for separating regioisomers and providing confirmatory data for the compound's structure. ojp.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons (as a singlet), and the various protons on the piperidine ring. The protons of the primary amine (-NH₂) may appear as a broad singlet. youtube.com

¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring. The chemical shifts of these carbons provide insight into their electronic environment. chemicalbook.commdpi.com For instance, the carbon atom attached to the oxygen of the methoxy group would appear at a distinct downfield shift. nih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between atoms. COSY identifies proton-proton couplings within the piperidine ring and the aromatic system, while HSQC correlates each proton with its directly attached carbon atom. These experiments are invaluable for definitively assigning the signals in the ¹H and ¹³C spectra, confirming the connectivity of the molecular framework. harvard.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Nucleus Structural Moiety Predicted Chemical Shift (δ, ppm) Notes Source
¹H Aromatic (C₆H₄) 6.8 - 7.2 Complex multiplet pattern expected. mdpi.com
¹H Methoxy (OCH₃) ~3.8 Sharp singlet. mdpi.com
¹H Piperidine (CH, CH₂) 1.5 - 3.5 Multiple signals, including multiplets for ring protons. chemicalbook.com
¹H Amine (NH₂) Variable, broad Position and intensity can vary with solvent and concentration. youtube.compressbooks.pub
¹³C Aromatic (C₆H₄) 110 - 155 Six distinct signals expected. chemicalbook.com
¹³C Methoxy (OCH₃) ~55 Single peak. mdpi.com
¹³C Piperidine (CH, CH₂) 25 - 60 Multiple signals for the different carbons in the ring. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), the molecule is ionized, typically by protonation to form [M+H]⁺, and its mass-to-charge ratio (m/z) is measured with high precision. This allows for the calculation of the exact molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation would likely involve cleavage of the piperidine ring and loss of the methoxy group, yielding specific fragment ions that help to confirm the proposed structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Type Molecular Formula Calculated m/z
[M+H]⁺ C₁₂H₁₉N₂O⁺ 207.1492
[M+Na]⁺ C₁₂H₁₈N₂ONa⁺ 229.1311

Note: These values are calculated based on the elemental composition of the target compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Key expected absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region. pressbooks.publibretexts.org

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. pressbooks.pub

C-N Stretching: These absorptions for aromatic and aliphatic amines occur in the fingerprint region, typically between 1250 and 1350 cm⁻¹. libretexts.org

C-O Stretching: The strong absorption for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹. libretexts.org

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring appear between 650 and 1000 cm⁻¹, providing clues about the substitution pattern. pressbooks.pub

Table 4: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity Source
Primary Amine N-H Stretch 3300 - 3500 (two bands) Medium pressbooks.publibretexts.org
Aromatic Ring C-H Stretch 3000 - 3100 Medium-Weak pressbooks.pub
Aliphatic Piperidine C-H Stretch 2850 - 2960 Medium-Strong pressbooks.pub
Aryl Ether C-O Stretch 1200 - 1275 Strong libretexts.org
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Weak pressbooks.pub

Note: This table lists general frequency ranges for the functional groups present in the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. This technique is indispensable for unambiguously establishing the absolute stereochemistry of chiral centers and elucidating the conformational preferences of cyclic systems like the piperidine ring.

In the analysis of piperidine derivatives, X-ray diffraction studies confirm the ring's conformation—most commonly a chair form—and the spatial orientation (axial or equatorial) of its substituents. For instance, the crystal structure analysis of various N-substituted 2,6-diphenylpiperidin-4-ones consistently shows the piperidine ring adopting a chair conformation, which is considered the most stable arrangement. researchgate.netchemrevlett.com Similarly, in the crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the piperidine ring adopts a chair conformation with specific puckering parameters. nih.gov

The detailed parameters obtained from a typical single-crystal X-ray diffraction analysis of a related piperidine derivative are presented below.

Table 1: Example Crystallographic Data for a Substituted Piperidine Derivative

ParameterValue
Compound4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate nih.gov
Molecular FormulaC₁₅H₂₂N₂O·H₂O nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)14.8504 (17) nih.gov
b (Å)6.8243 (6) nih.gov
c (Å)15.0070 (18) nih.gov
β (°)98.653 (4) nih.gov
Volume (ų)1503.6 (3) nih.gov
Z4 nih.gov
Piperidine Ring ConformationChair nih.gov

Chiral Analysis for Enantiomeric Purity

Given that this compound is a chiral molecule, determining its enantiomeric purity is critical in research and development, as different enantiomers can exhibit distinct biological activities. rsc.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers and quantifying their ratio, often expressed as enantiomeric excess (e.e.). csfarmacie.cz

The development of a chiral HPLC method for amine-containing compounds like this often requires a strategic approach. For amines that lack a strong chromophore for UV detection, a pre-column derivatization step is frequently employed. nih.govgoogle.com This involves reacting the amine with a derivatizing agent to attach a chromophoric group, enhancing detection sensitivity and often improving chiral recognition on the CSP. nih.gov For example, a validated method for determining the enantiomeric purity of piperidin-3-amine (B1201142) involved derivatization with para-toluenesulfonyl chloride. nih.gov Another approach for analyzing 3-aminopiperidine used benzoyl chloride as the derivatizing reagent. google.com

The choice of CSP is paramount for successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for resolving various racemic compounds, including piperidine analogues. nih.govnih.govyakhak.org The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.cz The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best resolution between the enantiomer peaks. csfarmacie.cznih.gov

Table 2: Example Chiral HPLC Method for a Related Piperidine Amine

ParameterCondition
Analyte(R)- and (S)-piperidin-3-amine nih.gov
TechniquePre-column derivatization with p-toluenesulfonyl chloride nih.gov
ChromatographyChiral HPLC nih.gov
Chiral Stationary Phase (CSP)Chiralpak AD-H nih.gov
Mobile Phase0.1% Diethyl amine in ethanol nih.gov
Flow Rate0.5 mL/min nih.gov
DetectionUV at 228 nm nih.gov
Resolution (Rs)> 4.0 nih.gov

Compound Reference Table

Future Directions and Advanced Research Considerations

Rational Design of Next-Generation Probes

The rational design of next-generation chemical probes derived from 1-(2-Methoxyphenyl)piperidin-4-amine is a critical step in elucidating its biological targets and mechanism of action. This process involves the systematic modification of the lead compound to enhance properties such as potency, selectivity, and target engagement.

A key strategy in probe design is to explore the structure-activity relationship (SAR) of the this compound scaffold. This can be achieved by synthesizing a library of analogs with modifications at several key positions:

The Methoxy (B1213986) Group: Altering the position and nature of the substituent on the phenyl ring can significantly impact binding affinity and selectivity. For example, shifting the methoxy group to the meta or para position, or replacing it with other electron-donating or electron-withdrawing groups, could modulate the electronic properties of the aryl ring and its interaction with target proteins.

The Piperidine (B6355638) Ring: Introduction of substituents on the piperidine ring can influence the conformational rigidity and orientation of the molecule within a binding pocket.

The Amine Group: The primary amine at the 4-position is a key functional group that can be modified to explore its role in target binding. Acylation, alkylation, or incorporation into larger functional groups can be systematically explored.

Computational modeling and docking studies can play a pivotal role in the rational design process. By creating a virtual library of analogs and simulating their interactions with known biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. For instance, docking analysis of similar arylpiperazine ligands has been used to predict their binding modes with dopamine (B1211576) D2 receptors, guiding the design of more potent ligands. nih.gov

Integration of Omics Data in Target Identification

Identifying the biological target of a novel compound is a crucial yet challenging step in drug discovery. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to pinpointing the molecular targets of this compound and understanding its downstream effects. nygen.ionih.gov

A typical multi-omics workflow for target identification might involve:

Treating a relevant cell line or animal model with this compound.

Performing multi-omics analysis on the treated and control samples to identify changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Integrating the multi-omics datasets to identify pathways and biological processes that are significantly perturbed by the compound. nih.gov

Utilizing bioinformatics tools and network analysis to pinpoint potential protein targets that are central to the observed molecular changes.

This approach offers a holistic view of the compound's effects at a systems level, moving beyond a single-target hypothesis. For example, integrating transcriptomic and proteomic data can reveal correlations between gene expression and protein abundance, providing stronger evidence for target engagement. nih.gov Furthermore, combining omics data with functional screens, such as CRISPR-based genetic perturbations, can help to validate the functional relevance of identified targets. nygen.io

Advanced Imaging Modalities for Preclinical Target Engagement

Visualizing whether a compound is interacting with its intended target in a living organism is essential for preclinical development. Advanced imaging modalities, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive assessment of target engagement in real-time. nih.gov

To utilize these techniques for this compound, a radiolabeled version of the compound or a suitable analog would need to be synthesized. This typically involves incorporating a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ⁹⁹mTc, ¹²³I) isotope into the molecule. The choice of isotope and labeling position is critical to ensure that the radiotracer retains the pharmacological properties of the original compound.

Once a suitable radiotracer is developed, preclinical imaging studies in animal models can provide invaluable information on:

Biodistribution: Where the compound accumulates in the body.

Target Occupancy: The percentage of the target that is bound by the compound at different doses.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the compound.

This information is crucial for optimizing dosing regimens and predicting potential off-target effects. The development of novel imaging probes often combines rational design with in silico modeling to predict binding affinity and guide the selection of candidates for radiosynthesis. nih.gov

Development of Robust Synthetic Strategies for Complex Analogs

The synthesis of a diverse library of analogs is fundamental to exploring the full potential of the this compound scaffold. Developing robust and flexible synthetic strategies is therefore a key consideration for future research.

Recent advances in synthetic methodology offer several avenues for the efficient construction of complex N-arylpiperidines. One promising approach involves a pyridine (B92270) ring-opening and ring-closing strategy via Zincke imine intermediates. nih.govresearcher.lifechemrxiv.org This method allows for the convergent synthesis of a wide variety of substituted N-arylpiperidines from readily available starting materials. nih.govresearcher.lifechemrxiv.org

Another important area of synthetic development is the use of metal-catalyzed cross-coupling reactions to form the N-aryl bond. researchgate.net These methods often offer high efficiency and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

The development of modular synthetic routes, where different fragments of the molecule can be easily interchanged, would be particularly valuable for generating a diverse library of analogs for SAR studies. High-throughput experimentation (HTE) can be employed to rapidly screen different reaction conditions and identify optimal methods for the synthesis of the desired compounds. chemrxiv.org

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. nih.gov These powerful computational tools can be applied at various stages of the discovery process, from identifying novel chemical matter to predicting compound properties and optimizing synthetic routes.

For a scaffold like this compound, AI and ML could be leveraged in several ways:

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired properties, such as high affinity for a specific target or favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Property Prediction: ML models can be developed to predict various properties of virtual compounds, including their biological activity, toxicity, and physicochemical characteristics. This can help to prioritize the synthesis of the most promising candidates and reduce the number of compounds that need to be tested experimentally. purdue.edulabmanager.comsciencedaily.com

Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes for complex molecules by analyzing known chemical reactions and predicting the most viable pathways.

The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for compound discovery, where new molecules are designed, synthesized, and tested in a rapid and iterative cycle. nih.gov This approach could significantly accelerate the exploration of the chemical space around this compound and the identification of new drug candidates.

Q & A

Q. Table 1. Comparative Analysis of Synthetic Routes

ParameterAlkylation (NaH/MeCN) Reductive Amination (H₂/Pd-C)
Yield75–85%60–70%
Purity (HPLC)≥98%≥95%
Reaction Time6–8 hrs12–24 hrs
Byproduct Formation<2%5–10% (unreacted amine)

Q. Table 2. Analytical Techniques for Physicochemical Validation

PropertyMethodReference Value
LogPHPLC 1.86
Molecular WeightHRMS 234.34 g/mol
Solubility (H₂O)Shake-Flask 2.1 mg/mL (25°C)

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1-(2-Methoxyphenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)piperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.